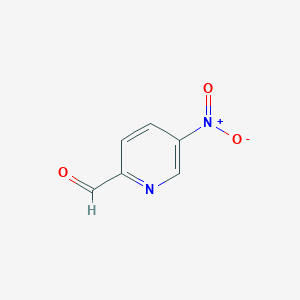

5-Nitropyridine-2-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHKYBWIGBFSRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569028 | |

| Record name | 5-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35969-75-6 | |

| Record name | 5-Nitropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 35969-75-6

This technical guide provides a comprehensive overview of 5-Nitropyridine-2-carbaldehyde, a heterocyclic aromatic compound with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis pathways, and known applications, presenting the information in a format accessible to researchers and professionals in the field of drug development.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] It is characterized by the presence of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.[1] This substitution pattern imparts distinct reactivity to the molecule.[1] The compound is soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.[1]

| Property | Value | Source |

| CAS Number | 35969-75-6 | [2][3][4][5] |

| Molecular Formula | C₆H₄N₂O₃ | [2][4] |

| Molecular Weight | 152.11 g/mol | [2][3] |

| Appearance | Yellow crystalline solid | [1] |

| Topological Polar Surface Area | 75.8 Ų | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde | [4][5] |

| InChI | InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | [2][4] |

| InChIKey | NBHKYBWIGBFSRE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])C=O | [2] |

Synthesis of this compound

Route 1: Nitration of Pyridine-2-carbaldehyde One reported method involves the direct nitration of pyridine-2-carbaldehyde using fuming nitric acid.[1] This electrophilic aromatic substitution introduces a nitro group onto the pyridine ring. The product then requires purification through various techniques.[1]

Route 2: Vilsmeier-Haack Reaction An alternative approach is the Vilsmeier-Haack reaction.[1] This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to formylate 5-nitropyridine, thereby introducing the aldehyde functional group.[1]

Chemical Reactivity and Potential Applications

The presence of both an aldehyde and a nitro group on the pyridine ring makes this compound a versatile building block in organic synthesis.

Key Reactions:

-

Condensation Reactions: The aldehyde group can readily participate in condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form more complex molecular structures.[1]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-nitropyridine-2-carboxylic acid.

-

Reduction: The nitro group can be reduced to an amino group, yielding 5-aminopyridine-2-carbaldehyde. This transformation is crucial for the synthesis of various derivatives with potential biological activity.

Applications in Medicinal Chemistry and Drug Development:

While the biological activity of this compound itself is not extensively documented, its derivatives have shown promise.[1] The nitro group can be a key pharmacophore or can be modified to generate a library of compounds for screening.[1] For instance, thiosemicarbazone derivatives of related aminopyridine-2-carboxaldehydes have been synthesized and evaluated for their antineoplastic activities.

Applications in Materials Science:

The aromatic nature of the pyridine ring, combined with its functional groups, suggests potential applications in the development of novel materials with specific electronic or photoluminescent properties.[1] However, research in this area remains limited.[1]

Spectral Data

Detailed spectral data with peak assignments for this compound are not widely available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition.

Safety and Handling

As with any nitro-containing aromatic compound, this compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment. The Globally Harmonized System (GHS) classifications indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]

References

5-Nitropyridine-2-carbaldehyde: A Technical Overview for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5-Nitropyridine-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The document details its physicochemical properties, experimental protocols for its synthesis, and its role as a precursor in the development of novel therapeutic agents.

Core Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position. These functional groups impart significant reactivity, making it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group influences the reactivity of the pyridine core, making it susceptible to various chemical transformations.

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₆H₄N₂O₃ | [1][2] |

| Molecular Weight | 152.11 g/mol | [3][4][5] |

| Appearance | Yellow crystalline solid | [3] |

| CAS Number | 35969-75-6 | [1][4][5] |

| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde | [1][4][6] |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. The following protocols describe common laboratory-scale synthetic methods.

Synthesis via Oxidation of 2-Methyl-5-nitropyridine

One common method involves the oxidation of the corresponding methylpyridine. This protocol is based on established oxidation reactions of similar heterocyclic compounds.

Materials:

-

2-Methyl-5-nitropyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-methyl-5-nitropyridine (1 equivalent) in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

Selenium dioxide (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is filtered to remove the selenium byproduct.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification is performed using silica gel column chromatography, with a solvent system such as ethyl acetate/n-hexane, to afford the pure this compound.

Synthesis via Nitration of Pyridine-2-carbaldehyde

Another synthetic approach involves the direct nitration of pyridine-2-carbaldehyde.[3]

Materials:

-

Pyridine-2-carbaldehyde

-

Fuming nitric acid

-

Sulfuric acid (optional, as catalyst)

Procedure:

-

Pyridine-2-carbaldehyde is carefully added to a cooled mixture of fuming nitric acid, potentially with sulfuric acid.

-

The reaction is stirred at a controlled temperature, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cautiously poured onto ice.

-

The precipitated product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Role in Drug Discovery and Development

Nitropyridine derivatives are crucial intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs).[7] The aldehyde and nitro functionalities of this compound serve as reactive handles for constructing more complex molecular architectures.

The aldehyde group can participate in various condensation reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.[3] While the specific biological activity of this compound itself is not extensively documented, its derivatives are of significant interest. For instance, thiosemicarbazone derivatives of pyridine-2-carboxaldehydes have been investigated for their potential as inhibitors of ribonucleotide reductase and for their antineoplastic activity.[4]

Below is a generalized workflow illustrating the role of this compound as a starting material in a drug discovery pipeline.

Caption: Drug discovery workflow using this compound.

This diagram illustrates a logical progression from the starting material, through chemical synthesis and modification, to biological screening and eventual identification of a potential drug candidate. This process is fundamental in modern drug discovery and highlights the importance of versatile building blocks like this compound.[8]

References

- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Buy this compound | 35969-75-6 [smolecule.com]

- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synchem.de [synchem.de]

- 6. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Nitropyridine-2-carbaldehyde: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2-carbaldehyde is a heterocyclic aromatic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the aldehyde functionality on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and reactivity of this compound. It also delves into its applications in drug discovery, with a focus on the mechanistic insights into the biological activities of its derivatives. Detailed experimental protocols and spectroscopic data are provided to support further research and development efforts.

Structure and Chemical Identity

This compound is an organic compound featuring a pyridine ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 2-position.

-

IUPAC Name: this compound

-

Synonyms: 5-Nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde[1]

-

InChI: InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H[2]

-

SMILES: O=Cc1ncccc1--INVALID-LINK--[O-]

Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Physical State | Yellow to orange solid or liquid | [2] |

| Melting Point | No experimental data found. | |

| Boiling Point | Estimated based on related compounds (e.g., 3-Nitro-6-pyridinecarboxaldehyde: 155 °C) | [5] |

| Solubility | Soluble in ethanol and dichloromethane; limited solubility in water. | [2] |

| Topological Polar Surface Area | 75.8 Ų | [3] |

| Purity | Typically available with ≥95% purity. | [4] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. One common approach involves the oxidation of the corresponding methyl-substituted pyridine, 2-methyl-5-nitropyridine (also known as 5-nitro-2-picoline).

Experimental Protocol: Synthesis of this compound from 2-Methyl-5-nitropyridine

This protocol is adapted from the synthesis of the related compound 3-Nitropyridine-2-carbaldehyde and provides a general methodology.[6]

Materials:

-

2-Methyl-5-nitropyridine

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Ethyl acetate

-

n-Hexane

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-methyl-5-nitropyridine (1 equivalent) and selenium dioxide (1.1 equivalents) in 1,4-dioxane is refluxed for 48 hours.

-

The reaction mixture is then cooled to room temperature.

-

The mixture is filtered to remove the selenium byproduct.

-

The filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to afford this compound.

DOT Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the presence of the aldehyde and the nitro-substituted pyridine ring.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo various condensation reactions to form Schiff bases, hydrazones, and other derivatives. This reactivity is central to its use as a building block in medicinal chemistry.

-

Pyridine Ring: The pyridine ring, particularly with the electron-withdrawing nitro group, can participate in nucleophilic aromatic substitution reactions.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable scaffold in drug discovery due to the biological significance of the nitropyridine moiety. Nitroaromatic compounds are known to possess a wide range of pharmacological activities, including antimicrobial and anticancer effects.

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is attributed to the reductive activation of the nitro group within target cells.[7] This process, often occurring under hypoxic conditions found in tumors and anaerobic microorganisms, leads to the formation of reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.

DOT Diagram: General Antimicrobial Mechanism of 5-Nitro-Heterocyclic Compounds

Caption: Reductive activation is a key step in the antimicrobial action of 5-nitro-heterocycles.

Thiosemicarbazone Derivatives and Ribonucleotide Reductase Inhibition

Derivatives of pyridine-2-carbaldehyde, particularly thiosemicarbazones, have been extensively studied as anticancer agents. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP or Triapine) is a potent inhibitor of ribonucleotide reductase (RR).[8][9] RR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for cancer therapy. The inhibition of RR by these compounds often involves the chelation of the iron center in the enzyme's active site, leading to the generation of reactive oxygen species (ROS) that quench the essential tyrosyl radical.[8]

DOT Diagram: Inhibition of Ribonucleotide Reductase by Pyridine-2-carboxaldehyde Thiosemicarbazones

Caption: Inhibition of Ribonucleotide Reductase by thiosemicarbazone derivatives.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a related compound, 3-Nitropyridine-2-carbaldehyde, in CDCl₃ shows characteristic signals for the aldehyde proton and the aromatic protons on the pyridine ring.[6]

-

Aldehyde proton (CHO): A singlet typically appears downfield, around δ 10.27 ppm.

-

Pyridine protons: Doublets and triplets are observed in the aromatic region (δ 7.76-9.00 ppm), with coupling constants characteristic of the pyridine ring substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Carbonyl carbon (C=O): The signal for the aldehyde carbonyl carbon is expected to be in the downfield region, typically around 190-200 ppm.

-

Pyridine carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (δ 120-160 ppm). The carbon attached to the nitro group will be significantly deshielded.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum is useful for identifying functional groups.

-

C=O stretch (aldehyde): A strong absorption band is expected in the region of 1690-1740 cm⁻¹.

-

N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-H stretch (aromatic): Bands are typically observed above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (152.11).

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity allows for the synthesis of a diverse range of derivatives, particularly those with promising anticancer and antimicrobial activities. This technical guide has provided a comprehensive overview of its structure, properties, synthesis, and potential mechanisms of biological action. The detailed information and protocols presented herein are intended to facilitate further research and application of this valuable compound in the development of novel therapeutics and functional materials. Further investigation into the specific biological targets and signaling pathways modulated by its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. cymitquimica.com [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory mechanisms of heterocyclic carboxaldehyde thiosemicabazones for two forms of human ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-Depth Technical Guide to the Synthesis of 5-Nitropyridine-2-carbaldehyde from 2-Chloro-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 5-nitropyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-chloro-5-nitropyridine. While a direct one-step conversion is not extensively documented, a robust two-step synthetic pathway is proposed, involving an intermediate alcohol and its subsequent mild oxidation. This guide offers detailed experimental protocols, quantitative data from analogous transformations, and visual representations of the synthetic workflow and reaction mechanisms.

Synthetic Strategy Overview

The conversion of 2-chloro-5-nitropyridine to this compound can be efficiently achieved through a two-step process:

-

Step 1: Synthesis of (5-nitropyridin-2-yl)methanol. This intermediate is proposed to be synthesized from 2-chloro-5-nitropyridine via a palladium-catalyzed carbonylation reaction to introduce a carbonyl group, followed by reduction of the resulting ester. This organometallic approach is a reliable method for the functionalization of aryl and heteroaryl halides.

-

Step 2: Oxidation of (5-nitropyridin-2-yl)methanol. The intermediate alcohol is then selectively oxidized to the target aldehyde. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents such as those used in the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are employed.[1][2]

The overall synthetic pathway is depicted below:

Figure 1: Proposed synthetic pathway from 2-chloro-5-nitropyridine.

Experimental Protocols

Step 1: Synthesis of (5-nitropyridin-2-yl)methanol

This step involves a two-stage process: palladium-catalyzed methoxycarbonylation followed by ester reduction.

2.1. Palladium-Catalyzed Methoxycarbonylation of 2-Chloro-5-nitropyridine

This protocol is based on established palladium-catalyzed carbonylation reactions of heteroaryl chlorides.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-5-nitropyridine | 158.54 | 1.59 g | 10.0 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.5 (5 mol%) |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.57 | 333 mg | 0.6 (6 mol%) |

| Methanol (MeOH) | 32.04 | 20 mL | - |

| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20.0 |

| Carbon Monoxide (CO) | 28.01 | 1 atm (balloon) | - |

| Dichloromethane (DCM) | 84.93 | For workup | - |

| Saturated aq. NaHCO₃ | - | For workup | - |

| Brine | - | For workup | - |

| Anhydrous Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (333 mg, 0.6 mmol).

-

Evacuate and backfill the flask with carbon monoxide gas (from a balloon).

-

Add anhydrous methanol (20 mL) and triethylamine (2.8 mL, 20.0 mmol) via syringe.

-

Heat the reaction mixture to 70 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-nitropyridine-2-carboxylate.

Expected Yield: 75-85%

2.2. Reduction of Methyl 5-nitropyridine-2-carboxylate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 5-nitropyridine-2-carboxylate | 182.13 | 1.46 g | 8.0 |

| Methanol (MeOH) | 32.04 | 30 mL | - |

| Sodium borohydride (NaBH₄) | 37.83 | 605 mg | 16.0 |

| Water | 18.02 | For workup | - |

| Ethyl acetate | 88.11 | For workup | - |

| Brine | - | For workup | - |

| Anhydrous Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

Dissolve methyl 5-nitropyridine-2-carboxylate (1.46 g, 8.0 mmol) in methanol (30 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (605 mg, 16.0 mmol) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (5-nitropyridin-2-yl)methanol. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Expected Yield: 90-98%

Step 2: Oxidation of (5-nitropyridin-2-yl)methanol to this compound

Two effective methods for this mild oxidation are presented below.

Method A: Dess-Martin Periodinane (DMP) Oxidation [1][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (5-nitropyridin-2-yl)methanol | 154.12 | 1.08 g | 7.0 |

| Dess-Martin Periodinane (DMP) | 424.14 | 3.27 g | 7.7 (1.1 eq) |

| Dichloromethane (DCM), anhydrous | 84.93 | 35 mL | - |

| Saturated aq. NaHCO₃ | - | For workup | - |

| Saturated aq. Na₂S₂O₃ | - | For workup | - |

| Brine | - | For workup | - |

| Anhydrous Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

Dissolve (5-nitropyridin-2-yl)methanol (1.08 g, 7.0 mmol) in anhydrous dichloromethane (35 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (3.27 g, 7.7 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL).

-

Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Expected Yield: 85-95%

Method B: Swern Oxidation [2][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Oxalyl chloride | 126.93 | 0.73 mL | 8.4 (1.2 eq) |

| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 1.2 mL | 16.8 (2.4 eq) |

| Dichloromethane (DCM), anhydrous | 84.93 | 35 mL | - |

| (5-nitropyridin-2-yl)methanol | 154.12 | 1.08 g | 7.0 |

| Triethylamine (Et₃N), anhydrous | 101.19 | 4.9 mL | 35.0 (5.0 eq) |

| Water | 18.02 | For workup | - |

| Brine | - | For workup | - |

| Anhydrous Na₂SO₄ | 142.04 | For drying | - |

Procedure:

-

To a solution of oxalyl chloride (0.73 mL, 8.4 mmol) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (1.2 mL, 16.8 mmol) in anhydrous dichloromethane (5 mL) dropwise, keeping the internal temperature below -65 °C.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (5-nitropyridin-2-yl)methanol (1.08 g, 7.0 mmol) in anhydrous dichloromethane (10 mL) dropwise, again maintaining the temperature below -65 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add anhydrous triethylamine (4.9 mL, 35.0 mmol) dropwise, and stir the mixture at -78 °C for 30 minutes.

-

Allow the reaction to warm to room temperature.

-

Add water (20 mL) to quench the reaction.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

Expected Yield: 80-90%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Yields are based on typical outcomes for analogous reactions reported in the literature.

| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Solvent | Typical Yield (%) |

| 1a | Methoxycarbonylation | Pd(OAc)₂, dppf, CO | 70 | 12-24 | MeOH | 75-85 |

| 1b | Ester Reduction | NaBH₄ | 0 to RT | 3-4 | MeOH | 90-98 |

| 2a | DMP Oxidation | Dess-Martin Periodinane | RT | 1-3 | DCM | 85-95 |

| 2b | Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78 to RT | 2-3 | DCM | 80-90 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from 2-chloro-5-nitropyridine.

Figure 2: Experimental workflow for the synthesis of this compound.

Mechanism of Swern Oxidation

The Swern oxidation proceeds through a series of well-defined intermediates.

References

An In-depth Technical Guide on the Electrophilic Character of 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2-carbaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its chemical structure, featuring a pyridine ring substituted with a strongly electron-withdrawing nitro group at the 5-position and an aldehyde at the 2-position, confers a pronounced electrophilic character to the molecule. This heightened electrophilicity at both the aldehyde carbon and the pyridine ring makes it a versatile reagent for a variety of nucleophilic reactions and a valuable scaffold in the design of bioactive compounds. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, including its synthesis, reactivity, and applications, with a particular focus on its role in drug development as an enzyme inhibitor.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₄N₂O₃ and a molecular weight of 152.11 g/mol .[1] The presence of the nitro and aldehyde groups significantly influences its physical properties, such as solubility and melting point, as well as its chemical reactivity.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₃ | [1] |

| Molecular Weight | 152.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 35969-75-6 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 5-nitro-2-picoline. A common method involves the use of selenium dioxide as the oxidizing agent.

Experimental Protocol: Oxidation of 5-Nitro-2-picoline with Selenium Dioxide

This protocol is adapted from procedures for the oxidation of similar picolines to their corresponding aldehydes.[3][4][5]

Materials:

-

5-Nitro-2-picoline

-

Selenium dioxide (SeO₂)

-

1,4-Dioxane

-

Silica gel for column chromatography

-

Ethyl acetate

-

n-Hexane

Procedure:

-

A solution of 5-nitro-2-picoline in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

Selenium dioxide (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained for 48 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield this compound.

Electrophilic Reactivity and Representative Reactions

The electrophilic character of this compound is manifested in two primary ways: the reactivity of the aldehyde group towards nucleophiles and the susceptibility of the pyridine ring to nucleophilic aromatic substitution.

Reactions at the Aldehyde Group

The aldehyde functional group is a classic electrophilic center. It readily undergoes reactions such as Knoevenagel condensation and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

Experimental Protocol: General Procedure for Knoevenagel Condensation[6][7][8]

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Basic catalyst (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, acetic acid)

Procedure:

-

Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the basic catalyst.

-

The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization.

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide.[9][10][11][12][13]

Experimental Protocol: General Procedure for Wittig Reaction[9][10][11][12][13]

Materials:

-

This compound

-

Phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

Procedure:

-

The phosphonium salt is suspended in the anhydrous solvent under an inert atmosphere.

-

The strong base is added at a low temperature to generate the phosphorus ylide.

-

A solution of this compound in the same solvent is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched, and the product is extracted and purified by column chromatography.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Role in Drug Development and as an Enzyme Inhibitor

The electrophilic nature of this compound and its derivatives makes them promising candidates for drug development, particularly as enzyme inhibitors. The electrophilic centers can react with nucleophilic residues in the active sites of enzymes, leading to inhibition.

Anticancer Activity

Nitropyridine derivatives have demonstrated significant anticancer activity through various mechanisms.

Studies have shown that certain nitropyridine analogues induce cell cycle arrest in the G2/M phase and promote apoptosis in cancer cells.[14][15] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[15]

Caption: G2/M arrest and apoptosis pathway.

Some nitropyridine compounds have been identified as microtubule-targeting agents.[14] They bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in cancer cells.

Caption: Tubulin polymerization inhibition.

Derivatives of pyridine-2-carboxaldehyde have been shown to act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation.[7][11][13][16][17] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells.

Caption: Topoisomerase II inhibition pathway.

Enzyme Inhibition in Other Therapeutic Areas

Derivatives of 5-nitropyridine have been found to be effective inhibitors of the α-glucosidase enzyme.[15] This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition can help to control blood sugar levels in diabetic patients.[2][18][19][20][21]

Caption: α-Glucosidase inhibition mechanism.

Nitrosyl iron complexes with 5-nitropyridinethiolate ligands have shown activity against cGMP phosphodiesterase (cGMP PDE).[15] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation.[8][22][23][24][25]

Caption: cGMP PDE inhibition pathway.

Quantitative Data on Biological Activity

The following table summarizes the reported inhibitory activities of various nitropyridine derivatives against different enzymes.

| Derivative Class | Target Enzyme | IC₅₀ | Source |

| (5-nitropyridin-2-yl)imine ligand | α-glucosidase | 2.14 µg/mL (ligand only) | [15] |

| Cu(II) complex of (5-nitropyridin-2-yl)imine ligand | α-glucosidase | 1.08 µg/mL | [15] |

| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 8.67 ± 0.1 μM | [15] |

| 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 29.21 ± 0.98 μM | [15] |

| 2-substituted-5-nitropyridines | Janus kinase 2 (JAK2) | 8.5–12.2 µM | [26] |

| 5-Nitropicolinic acid | Human NEU3 | 40–79 nM | [26] |

Conclusion

This compound possesses a marked electrophilic character due to the synergistic electron-withdrawing effects of the nitro and aldehyde groups. This reactivity makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and a promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated potent inhibitory activity against several key enzymes implicated in cancer and other diseases, highlighting the potential of this molecule in drug discovery and development. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop more potent and selective enzyme inhibitors.

References

- 1. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. WO2000015222A1 - FUSED PYRIDINE INHIBITORS OF cGMP PHOSPHODIESTERASE - Google Patents [patents.google.com]

- 24. ecronicon.net [ecronicon.net]

- 25. Phosphodiesterase 9A controls nitric-oxide-independent cGMP and hypertrophic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Nitropyridine-2-carbaldehyde, a heterocyclic aromatic compound with applications in organic synthesis, medicinal chemistry, and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the available qualitative information, alongside detailed, generalized experimental protocols for determining the solubility of such compounds. This guide aims to equip researchers with the foundational knowledge and methodologies to effectively utilize this compound in their work.

Core Compound Characteristics

This compound (C₆H₄N₂O₃, MW: 152.11 g/mol ) is a yellow to orange solid at room temperature. Its chemical structure, featuring a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position, governs its physicochemical properties, including its solubility in various organic solvents. The presence of the polar nitro and aldehyde groups, along with the nitrogen atom in the pyridine ring, suggests a propensity for solubility in polar organic solvents.

Qualitative Solubility Profile

General observations from available literature indicate that this compound exhibits good solubility in polar organic solvents and limited solubility in water. This qualitative assessment is summarized in the table below.

| Solvent Class | Specific Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble |

| Halogenated Solvents | Dichloromethane | Soluble |

| Aqueous | Water | Limited Solubility |

It is crucial to note that "soluble" and "limited solubility" are qualitative terms. The actual solubility can vary significantly with temperature, the purity of both the solute and the solvent, and the crystal form of the solid. For any application requiring precise concentration control, experimental determination of solubility is strongly recommended.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, the following established methodologies can be employed. These protocols are generalized and should be adapted based on the specific experimental conditions and available equipment.

Gravimetric Method

This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., ethanol, dichloromethane)

-

Analytical balance

-

Constant temperature bath (e.g., shaker bath or stirred water bath)

-

Sealed flasks (e.g., screw-cap vials or glass-stoppered flasks)

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the flask in a constant temperature bath and agitate (e.g., using a magnetic stirrer or orbital shaker) for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound's dissolution rate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. The filter and syringe should ideally be at the same temperature as the solution to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound, or by using a rotary evaporator for more volatile solvents.

-

Once the solvent is completely removed, cool the dish in a desiccator to prevent moisture absorption and then weigh it again.

-

Calculation:

The mass of the dissolved this compound is the final weight of the dish and solid minus the initial tared weight of the dish. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

UV/Vis Spectrophotometry Method

This method is suitable for compounds that possess a chromophore and absorb light in the ultraviolet or visible range. It is often faster and requires less material than the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV/Vis spectrophotometer

-

Quartz or suitable transparent cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (transparent in the measurement wavelength range)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Withdraw a known volume of the clear, filtered supernatant.

-

Accurately dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted solution. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Workflow and Process Visualization

As no specific signaling pathways involving this compound are prominently documented, the following diagrams illustrate logical workflows relevant to its handling and synthesis.

Caption: General workflow for determining the solubility of a solid compound.

Caption: A potential synthetic route to this compound.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this technical guide provides a solid foundation for researchers by consolidating the available qualitative information and presenting detailed, adaptable experimental protocols for its quantitative determination. The provided workflow diagrams offer a clear visual representation of key processes related to its study and synthesis. For all critical applications in drug development, materials science, and organic synthesis, it is imperative that researchers perform experimental solubility studies under their specific conditions of interest to obtain accurate and reliable data.

In-Depth Technical Guide: Safety and Handling Precautions for 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 5-Nitropyridine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing the risk of exposure. This document synthesizes data from material safety data sheets (MSDS), regulatory information, and available toxicological assessments to provide a detailed resource for laboratory personnel.

Chemical Identification and Physical Properties

This compound is a nitro-substituted pyridine derivative with the following identifiers and physical characteristics:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-nitro-2-pyridinecarboxaldehyde, 5-Nitro-picolinaldehyde |

| CAS Number | 35969-75-6 |

| Molecular Formula | C₆H₄N₂O₃ |

| Molecular Weight | 152.11 g/mol |

| Appearance | Yellow to orange solid or liquid |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

Experimental Protocols for Irritation Assessment (General Methodology):

The assessment of skin and eye irritation for chemical substances typically follows standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Irritation Test (based on OECD Guideline 404): A measured amount of the test substance is applied to the shaved skin of a test animal (commonly a rabbit) under a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored using a standardized system like the Draize scale.[2][3]

-

Eye Irritation Test (based on OECD Guideline 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at set time points.[2][4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield are mandatory to protect against splashes. |

| Skin Protection | A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. |

Glove Selection:

The selection of an appropriate glove material is critical. While specific permeation data for this compound is not available, general guidance for handling aromatic nitro compounds suggests the use of nitrile or butyl rubber gloves.[5] Always inspect gloves for any signs of degradation or perforation before use.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Keep containers tightly closed to prevent contamination and exposure to moisture.

-

Store away from sources of heat, sparks, and open flames.

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous chemicals.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical advice. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Firefighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Specific Hazards: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Do not pour waste down the drain or dispose of it in the regular trash.

-

Use a licensed professional waste disposal service for the final disposal of the chemical and any contaminated materials.

Experimental and Procedural Workflows

The following diagrams illustrate key procedural workflows for the safe handling of this compound.

Caption: Standard operating procedure for handling this compound.

Caption: Emergency response workflow for a this compound spill.

Caption: Hierarchy of controls for managing chemical exposure risks.

References

Navigating the Chemical Landscape: A Technical Guide to the Hazards of 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with 5-Nitropyridine-2-carbaldehyde (CAS No. 35969-75-6). As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its toxicological and reactive profile is paramount for ensuring laboratory safety and mitigating risk in drug development pipelines. This document summarizes key safety data, outlines relevant experimental protocols, and visualizes potential toxicological pathways to equip researchers with the knowledge necessary for safe handling and informed decision-making.

GHS Hazard Profile and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating its potential for significant acute health effects upon exposure.[1]

Table 1: GHS Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

The GHS pictograms associated with these classifications are the exclamation mark (for acute toxicity, skin/eye irritation, and respiratory irritation).

Toxicological Data Summary

Table 2: Summary of Toxicological Hazards

| Endpoint | Hazard | GHS Classification | Notes |

| Acute Oral Toxicity | Harmful if swallowed | Category 4 | Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea. |

| Skin Irritation | Causes skin irritation | Category 2 | Direct contact can cause redness, itching, and inflammation.[1] |

| Eye Irritation | Causes serious eye irritation | Category 2A | Direct contact can cause pain, redness, and potential damage to the cornea.[1] |

| Respiratory Irritation | May cause respiratory irritation | Category 3 | Inhalation of dust or vapors may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1] |

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is likely determined using a method similar to the OECD 423 guideline (Acute Oral Toxicity – Acute Toxic Class Method).

-

Principle: A stepwise procedure with a limited number of animals (typically rats) is used. The method is based on the observation of mortality and clinical signs of toxicity at different dose levels.

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females, as they are often slightly more sensitive) are used.

-

Dosing: The test substance is administered in a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

Endpoint: The classification is based on the number of mortalities observed at a given dose level.

-

Skin Irritation (OECD Guideline 404)

The skin irritation potential is assessed according to the OECD 404 guideline (Acute Dermal Irritation/Corrosion).[2][3]

-

Principle: The substance is applied to the skin of an animal (typically an albino rabbit) and the degree of irritation is evaluated.[2]

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are used.[4]

-

Application: A small area of the animal's back is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to the skin under a gauze patch.[2] The patch is secured with semi-occlusive dressing for a 4-hour exposure period.[2][4]

-

Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4]

-

Scoring: The reactions are scored using a standardized system (Draize scoring).[5][6] The mean scores for erythema and edema are calculated for each animal.

-

Classification: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or edema in at least 2 of 3 tested animals.

-

Eye Irritation (OECD Guideline 405)

The potential for serious eye irritation is determined using the OECD 405 guideline (Acute Eye Irritation/Corrosion).[7][8]

-

Principle: The test substance is instilled into the eye of an animal (typically an albino rabbit) and the effects on the cornea, iris, and conjunctiva are assessed.[7]

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are used.[9]

-

Application: A single dose of 0.1 g of the solid substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[7] Observations may continue for up to 21 days to assess the reversibility of any effects.[9]

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis) are scored using the Draize scale.[5][6]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions. A substance causing reversible eye irritation is classified as Category 2A.

-

Potential Toxicological Mechanisms and Signaling Pathways

The toxicity of this compound can be attributed to the functional groups present in its structure: the nitropyridine ring and the aldehyde group.

Role of the Nitropyridine Moiety

Nitropyridines are known to exert toxicity through various mechanisms. One key pathway is the metabolic reduction of the nitro group to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. This oxidative stress can damage cellular components such as lipids, proteins, and DNA.[10]

Role of the Aldehyde Group

Aldehydes are reactive electrophiles that can readily form covalent adducts with nucleophilic groups in biomolecules, such as the amine groups in proteins and DNA. This can lead to enzyme inhibition, disruption of cellular signaling, and DNA damage. The aldehyde group can contribute to the irritant effects on the skin, eyes, and respiratory tract.

References

- 1. This compound | C6H4N2O3 | CID 15145501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 5. Draize test - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. Mechanism of Neonicotinoid Toxicity: Impact on Oxidative Stress and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Nitropyridine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Nitropyridine-2-carbaldehyde (also known as 5-nitropicolinaldehyde), a heterocyclic aromatic compound of interest in medicinal chemistry and organic synthesis. Due to its potential applications as a versatile intermediate, a thorough understanding of its structural and spectroscopic properties is crucial for its effective utilization in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₆H₄N₂O₃ and a molecular weight of 152.11 g/mol .[1] Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and an aldehyde group at the 2-position.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | CDCl₃ | ~10.1 | s | - | H-7 (Aldehyde) |

| ~9.5 | d | ~2.5 | H-6 | ||

| ~8.6 | dd | ~8.5, 2.5 | H-4 | ||

| ~8.0 | d | ~8.5 | H-3 | ||

| ¹³C | CDCl₃ | ~190 | s | - | C-7 (Aldehyde) |

| ~155 | s | - | C-2 | ||

| ~148 | s | - | C-5 | ||

| ~142 | s | - | C-6 | ||

| ~128 | s | - | C-4 | ||

| ~122 | s | - | C-3 |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aldehyde) | Stretch | 1700 - 1720 |

| NO₂ (Nitro) | Asymmetric Stretch | 1515 - 1560 |

| NO₂ (Nitro) | Symmetric Stretch | 1345 - 1385 |

| C=N, C=C (Aromatic) | Stretch | 1400 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aldehyde) | Stretch | 2720 - 2820 |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Parameter | Value |

| Electrospray (ESI) | [M+H]⁺ | 153.0295 |

| Exact Mass | 152.0222 |

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively reported. However, general synthetic strategies for related compounds can be adapted.

Synthesis

A plausible synthetic route involves the oxidation of 2-methyl-5-nitropyridine. This precursor can be synthesized through the nitration of 2-picoline.

Step 1: Nitration of 2-Picoline to 2-methyl-5-nitropyridine A mixture of fuming nitric acid and sulfuric acid can be used to nitrate 2-picoline. The reaction is typically carried out at elevated temperatures, and the product is isolated by neutralization and extraction.

Step 2: Oxidation of 2-methyl-5-nitropyridine to this compound The methyl group of 2-methyl-5-nitropyridine can be oxidized to an aldehyde using a suitable oxidizing agent, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). The reaction is generally performed in a solvent like dioxane or dichloromethane, followed by purification using column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. Standard pulse programs should be used.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Theoretical Properties of 5-Nitropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropyridine-2-carbaldehyde is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications.[1] Its unique molecular structure, featuring an electron-withdrawing nitro group and a reactive aldehyde group on a pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on established computational methodologies. Due to a lack of specific published theoretical studies on this molecule, this guide outlines the expected theoretical characteristics and provides standardized computational and experimental protocols for its thorough investigation.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₄N₂O₃, consists of a pyridine ring substituted with a nitro group at the 5-position and a carbaldehyde group at the 2-position.[3] The presence of these functional groups significantly influences the electronic distribution and reactivity of the molecule.

Below is a diagram illustrating the molecular structure and a table summarizing its key computed properties.

Figure 1: Molecular structure of this compound with atom numbering.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₂O₃ | [3] |

| Molecular Weight | 152.11 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 35969-75-6 | [3] |

| Canonical SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])C=O | [3] |

| InChI | InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Theoretical Spectroscopic Properties

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated using DFT methods, typically with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7] The calculated frequencies are usually scaled to correct for anharmonicity and computational approximations.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values based on expected vibrational modes for the functional groups present. Actual values require specific DFT calculations.)

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1710 | Strong | C=O stretching (aldehyde) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1530 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

| ~1200 | Medium | C-N stretching |

| ~850 | Medium | C-H out-of-plane bending |

| ~740 | Medium | NO₂ bending |

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method with DFT. These calculations provide a prediction of the NMR spectrum, aiding in the structural elucidation of synthesized compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values based on typical chemical shifts for similar structures. Actual values require specific GIAO calculations.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~150 |

| C3 | ~8.0 | ~125 |

| C4 | ~8.8 | ~140 |

| C5 | - | ~145 |

| C6 | ~9.2 | ~122 |

| C7 (CHO) | ~10.1 | ~190 |

| N1 | - | - |

| N2 (NO₂) | - | - |

| O (CHO) | - | - |

| O (NO₂) | - | - |

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra.[8][9] These calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*).

Table 4: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound (Note: These are hypothetical values based on typical electronic transitions for nitroaromatic compounds. Actual values require specific TD-DFT calculations.)